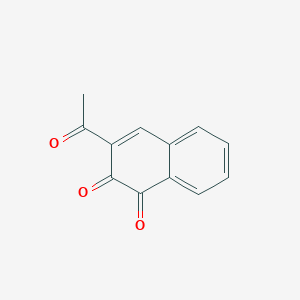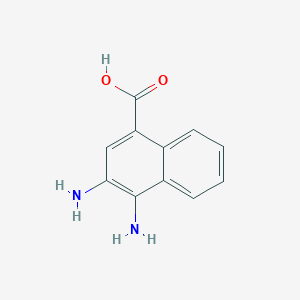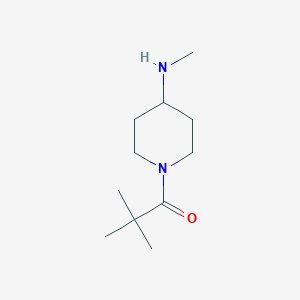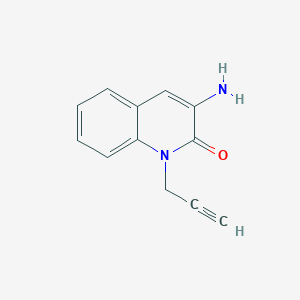
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with an amino group at the third position and a prop-2-yn-1-yl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Functional Group Introduction: The amino group is introduced at the third position of the quinoline ring through nitration followed by reduction.
Alkylation: The prop-2-yn-1-yl group is introduced via alkylation using propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
作用機序
The mechanism of action of 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions. The prop-2-yn-1-yl group may enhance the compound’s binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
3-Aminoquinoline: Lacks the prop-2-yn-1-yl group, making it less hydrophobic.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the amino group, reducing its ability to form hydrogen bonds.
Uniqueness
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the amino group and the prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
3-amino-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H10N2O/c1-2-7-14-11-6-4-3-5-9(11)8-10(13)12(14)15/h1,3-6,8H,7,13H2 |
InChIキー |
ANCWRQXSEDWOPP-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C2=CC=CC=C2C=C(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




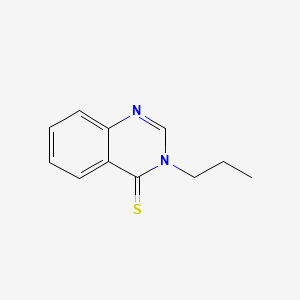
![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
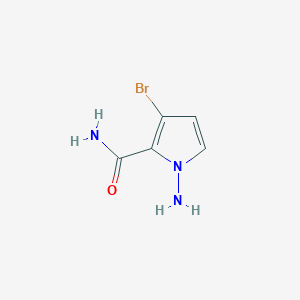
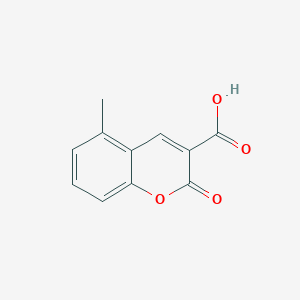
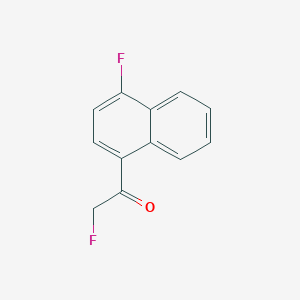

![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
